Home > Products > Screening Compounds P4297 > N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-phenylcyclopropanecarboxamide
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-phenylcyclopropanecarboxamide -

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-phenylcyclopropanecarboxamide

Catalog Number: EVT-4171443
CAS Number:
Molecular Formula: C21H21N3O4S
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide

Compound Description: N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide is a precursor in the development of endothelin receptor antagonists. [] It was found that substitution at the ortho position of this compound led to the discovery of a novel series of endothelin-A (ETA) selective antagonists called biphenylsulfonamides. []

Relevance: This compound serves as the foundational structure for the development of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-phenylcyclopropanecarboxamide. It shares the core sulfonamide moiety and the 3,4-dimethyl-5-isoxazolyl substituent with the target compound. Further modifications to this basic structure, particularly the addition of a biphenyl system, led to the development of more potent and selective endothelin receptor antagonists. [] [https://www.semanticscholar.org/paper/b26b522885a8053e0add4c7df6b3472ae9a47547]

N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308)

Compound Description: N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide, also known as BMS-187308, is an orally active endothelin-A (ETA) selective antagonist. It exhibits good oral activity in inhibiting the pressor effect caused by an ET-1 infusion in rats. [] In conscious monkeys, intravenous administration of BMS-187308 attenuated pressor responses due to exogenous ET-1, indicating its in vivo efficacy in nonhuman primates. []

Relevance: BMS-187308 is a biphenylsulfonamide endothelin antagonist developed by modifying N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide. [] The key structural difference between BMS-187308 and N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-phenylcyclopropanecarboxamide lies in the replacement of the 2-phenylcyclopropanecarboxamide group in the target compound with a 2-methylpropyl substituent on the biphenyl ring. [] Both compounds share the sulfonamide moiety and the 3,4-dimethyl-5-isoxazolyl group, indicating their close structural relationship and common origin from the original lead compound. [] [https://www.semanticscholar.org/paper/b26b522885a8053e0add4c7df6b3472ae9a47547]

N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

Compound Description: N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884) is a selective endothelin-A (ETA) receptor antagonist that has been investigated as a clinical development candidate. []

Relevance: BMS-193884 shares a strong structural resemblance to N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-phenylcyclopropanecarboxamide. Both compounds feature the 3,4-dimethyl-5-isoxazolyl sulfonamide core structure and a biphenyl system. The primary difference lies in the 4'-substituent on the biphenyl ring, where BMS-193884 bears a 2-oxazolyl group compared to the 2-phenylcyclopropanecarboxamide group in the target compound. [] This structural similarity suggests that both compounds belong to the same chemical class of biphenylsulfonamide endothelin receptor antagonists. [] [https://www.semanticscholar.org/paper/af2a2f46fbd4bb442eb62598123f4764cf78f0c7]

N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

Compound Description: N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide, known as BMS-207940, is a highly potent and orally active ETA selective antagonist. [] It exhibits a 150-fold increase in potency and a greater than 6-fold improvement in selectivity compared to BMS-193884. [] In rats, intravenous administration of BMS-207940 effectively blocks big ET pressor responses, demonstrating a 30-fold greater potency than BMS-193884. [] Oral dosing of BMS-207940 in rats resulted in a longer duration of action compared to BMS-193884. []

Relevance: BMS-207940 represents a further structural evolution within the biphenylsulfonamide endothelin antagonist class, sharing the core 3,4-dimethyl-5-isoxazolyl sulfonamide structure and the biphenyl system with N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-phenylcyclopropanecarboxamide. A key distinction is the presence of a N,3,3-trimethylbutanamide substituent at the 2'-position of the biphenyl ring in BMS-207940, as opposed to the 2-phenylcyclopropanecarboxamide group in the target compound. [] This highlights the continued exploration of modifications at the 2'-position for enhancing the potency and selectivity of these endothelin receptor antagonists. [] [https://www.semanticscholar.org/paper/af2a2f46fbd4bb442eb62598123f4764cf78f0c7]

Properties

Product Name

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-phenylcyclopropanecarboxamide

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-phenylcyclopropane-1-carboxamide

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C21H21N3O4S/c1-13-14(2)23-28-21(13)24-29(26,27)17-10-8-16(9-11-17)22-20(25)19-12-18(19)15-6-4-3-5-7-15/h3-11,18-19,24H,12H2,1-2H3,(H,22,25)

InChI Key

RCBKTSYZYLPKRP-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3C4=CC=CC=C4

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.